2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 2-methylphenyl group and at position 2 with an acetamide moiety linked to an adamantane unit. The adamantane group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to electronic interactions in biological systems .
Properties
IUPAC Name |
2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-13-4-2-3-5-17(13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPKHPUFUKMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is often functionalized to introduce reactive groups that can participate in further reactions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized through cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Coupling Reactions: The adamantane derivative and the thiadiazole ring are coupled through amide bond formation, often using reagents like carbodiimides or acyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the 5-position due to electron-deficient nitrogen atoms. Reactions typically proceed under acidic or basic conditions:
- Methylthio Group Replacement : In the presence of alkyl halides or arylthiols, the methylthio group at the 5-position can be displaced. For example, treatment with benzyl mercaptan in ethanol yields derivatives with enhanced antimalarial activity .
- Amination : Reaction with hydrazine derivatives replaces the methylthio group with amino groups, as demonstrated in the synthesis of 5-amino-1,3,4-thiadiazole analogs .
Example Reaction :
Oxidation Reactions
The sulfur atoms in the thiadiazole ring and methylthio substituent are susceptible to oxidation:
- Sulfoxide Formation : Controlled oxidation with HO or mCPBA converts methylthio (-SMe) to methylsulfinyl (-SOMe) groups, altering electronic properties and bioactivity .
- Ring Sulfur Oxidation : Strong oxidants like KMnO oxidize the thiadiazole ring sulfur to sulfonic acid derivatives, though this often deactivates the ring .
Cyclization and Rearrangement
The acetamide side chain participates in cyclization reactions:
- Heterocycle Formation : Reaction with POCl or PCl induces cyclization, generating fused thiazolo[4,3-b]thiadiazole systems .
- Rearrangement Under Heat : Thermal treatment at 120–150°C leads to intramolecular rearrangement, forming adamantane-linked benzothiazines .
Amidation and Coupling Reactions
The acetamide group facilitates further functionalization:
- EDC/HOBt-Mediated Coupling : Carbodiimide reagents like EDC enable conjugation with carboxylic acids, producing hybrid molecules with modified pharmacological profiles .
- Hydrolysis : Acidic or basic hydrolysis cleaves the acetamide bond, regenerating the free amine for subsequent derivatization .
Comparative Reactivity of Thiadiazole Derivatives
The table below highlights how structural variations influence reactivity:
Catalytic and Solvent Effects
- Acid Catalysis : HCl or HSO accelerates substitution reactions by protonating the thiadiazole ring .
- Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol or acetonitrile favors milder conditions .
Stability and Degradation
Scientific Research Applications
2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions.
Comparison with Similar Compounds
Adamantane-Containing Thiadiazole Derivatives
Key Compounds :
Structural and Functional Insights :
- Compound 46 replaces the acetamide group with a sulfanyl-ethanone chain, enhancing electron-withdrawing effects. This modification may improve potency as an 11β-HSD1 inhibitor but reduce solubility compared to the target compound .
- However, the absence of a phenyl group may limit hydrophobic interactions in biological targets .
Biological Activity: Adamantane-thiadiazole hybrids in demonstrated nanomolar inhibition of 11β-HSD1, a target for metabolic syndrome. The target compound’s 2-methylphenyl group may enhance selectivity over off-target enzymes compared to analogs with smaller substituents (e.g., methylsulfanyl in 46) .
Thiadiazole Acetamide Derivatives with Varied Substituents
Key Compounds :
Structural Comparisons :
Functional Implications :
- Electron-Withdrawing Groups : Flufenacet’s trifluoromethyl group increases electrophilicity, favoring herbicidal activity, whereas the target compound’s 2-methylphenyl group supports aromatic stacking in enzyme pockets .
- Phenoxy vs. ~80% for adamantane derivatives) .
- Biological Targets : Benzylthio derivatives () show tyrosine kinase inhibition, suggesting the target compound’s adamantane group could similarly modulate kinase pathways but with distinct selectivity .
Physicochemical and Pharmacokinetic Properties
Melting Points and Solubility :
- The target compound’s adamantane group likely elevates its melting point (>150°C inferred), similar to adamantane-thiadiazole analogs (e.g., Compound 46: 132–134°C) .
- Substituents like benzylthio (Compound 5h, mp: 133–135°C ) or methoxy (Compound 5k, mp: 135–136°C ) show comparable thermal stability but lower LogP values than adamantane-containing derivatives.
LogP and Bioavailability :
- The target compound’s 2-methylphenyl group may further elevate LogP, necessitating formulation optimization .
Biological Activity
The compound 2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of both adamantane and thiadiazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features an adamantane moiety, which is known for its stability and ability to interact with biological targets, coupled with a thiadiazole ring that contributes to its pharmacological properties.
Biological Activity Overview
Numerous studies have reported various biological activities associated with thiadiazole derivatives. The specific activities of this compound include:
- Anticancer Activity : Thiadiazole derivatives have shown promising anticancer effects. For example, compounds containing the thiadiazole moiety have been assessed for their cytotoxic effects against different cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Antimicrobial Properties : Thiadiazoles are also noted for their antimicrobial activities against various bacterial strains . The presence of the adamantane structure may enhance these properties due to its unique steric and electronic characteristics.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential mechanisms can be inferred from related compounds:
- Inhibition of Enzymatic Activity : Some thiadiazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation .
- Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells by activating caspases .
- Antioxidant Activity : The presence of sulfur in thiadiazoles may contribute to antioxidant properties, reducing oxidative stress in cells.
Case Studies
Several studies have evaluated the biological activity of related thiadiazole compounds:
Study 1: Anticancer Evaluation
In a recent study, a series of thiadiazole derivatives were synthesized and tested for anticancer activity. One compound exhibited an IC50 value of 2.44 µM against LoVo cells and showed minimal toxicity in Daphnia tests . This suggests that similar compounds may possess significant anticancer potential.
Study 2: Antimicrobial Assessment
Another investigation highlighted the antimicrobial efficacy of thiadiazole derivatives against E. coli and Salmonella typhi, with some compounds demonstrating zones of inhibition ranging from 15 to 19 mm at a concentration of 500 µg/disk . This reinforces the potential application of these compounds in treating bacterial infections.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of 2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide?
The synthesis of adamantyl-thiadiazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, describes a protocol where 48 (a precursor) is treated with acetic anhydride (Ac₂O) in acetic acid (AcOH) under reflux to yield the acetamide derivative (89% yield). Key optimization steps include:
- Reagent stoichiometry : A 1:1.1 molar ratio of precursor to acylating agent (e.g., Ac₂O) minimizes side reactions.
- Reaction time : Overnight stirring at room temperature ensures complete conversion.
- Purification : Precipitation with water followed by vacuum drying improves purity .
For thiadiazole ring formation, highlights the use of imidazole-based intermediates (e.g., 1-(1-adamantylacetyl)-1H-imidazole) reacted with substituted amines under reflux in chloroform. Crystallization from ethanol enhances purity (22% yield) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ ~1.6–2.1 ppm for adamantyl protons, δ ~2.4 ppm for methylphenyl groups) confirms substituent positions .
- Mass spectrometry (LC/MS) : Molecular ion peaks (e.g., m/z 352 [M+H]⁺) validate molecular weight .
- X-ray crystallography : Resolves conformational details (e.g., gauche orientation of adamantyl relative to the acetamide moiety) and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimers) .
Basic: How is the cytotoxicity profile of this compound assessed in preliminary screenings?
Standard protocols involve MTT assays against cancer cell lines (e.g., MCF-7, A549) and non-cancer lines (e.g., NIH3T3) to determine selectivity. reports IC₅₀ values (e.g., 0.034–0.084 mmol·L⁻¹ for MCF-7/A549) using cisplatin as a reference. Key parameters:
- Cell viability : 24–72 hr exposure periods.
- Dose-response curves : 3–5 replicates per concentration.
- Selectivity index (SI) : Ratio of IC₅₀ (non-cancer) to IC₅₀ (cancer) ≥2 indicates therapeutic potential .
Advanced: What mechanistic insights exist for its anticancer activity?
identifies caspase-dependent apoptosis as a key mechanism. In MCF-7 cells, derivatives with chloro-substitutions (e.g., 4b, 4c) activate caspases 3 and 9 by 2–3-fold compared to controls. Methodological steps:
- Caspase activity assays : Fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3).
- Western blotting : Confirms cleavage of PARP and other apoptotic markers.
- Flow cytometry : Measures Annexin V/PI staining for apoptosis quantification .
Advanced: How do structural modifications influence its structure-activity relationship (SAR)?
- Adamantyl group : Enhances lipophilicity and membrane penetration, critical for BBB permeability ( ).
- Thiadiazole substituents : Electron-withdrawing groups (e.g., methylphenyl in ) improve cytotoxicity by enhancing DNA intercalation or enzyme inhibition.
- Sulfonyl vs. sulfanyl linkages : Sulfonyl derivatives (e.g., compound 52 in ) show reduced potency compared to sulfanyl analogs, likely due to steric hindrance .
Advanced: What strategies are employed to enhance blood-brain barrier (BBB) penetration?
and 15 propose computational-guided optimization:
- Free energy perturbation (FEP) : Predicts binding affinity to P-glycoprotein (P-gp) efflux pumps.
- LogP optimization : Target logP ~2–3 balances solubility and membrane permeability.
- Molecular dynamics (MD) : Simulates interactions with lipid bilayers to refine adamantyl positioning .
Advanced: How should researchers address contradictions in reported biological activities?
Discrepancies in IC₅₀ values (e.g., vs. 19 ) may arise from:
- Cell line heterogeneity : MCF-7 (ER+) vs. SKNMC (neuroblastoma) differ in receptor expression.
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) impacts compound stability.
- Batch purity : HPLC (>95% purity) and elemental analysis are essential for reproducibility .
Advanced: How does crystallographic data inform drug design for this compound?
demonstrates that X-ray structures reveal intermolecular interactions (e.g., S⋯S contacts, H-bonded dimers) critical for crystal packing and solubility. Using SHELXL ( ), researchers can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
